
4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid
Übersicht
Beschreibung
Tranexamic Acid-13C2,15N is a stable isotopically labeled compound of tranexamic acid, which is a synthetic derivative of the amino acid lysine. It is primarily used as an internal standard for the quantification of tranexamic acid in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Tranexamic acid itself is known for its antifibrinolytic properties, which means it inhibits the breakdown of fibrin clots, making it useful in controlling bleeding.
Wirkmechanismus
Target of Action
Tranexamic Acid-13C2,15N, also known as trans-4-(amino-15N-methyl-13C)-cyclohexanecarboxylic-13C acid or 4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid, primarily targets plasminogen . Plasminogen is a protein that plays a crucial role in the fibrinolysis process, which is the breakdown of fibrin clots .
Mode of Action
Tranexamic Acid-13C2,15N competitively and reversibly inhibits the activation of plasminogen . It binds at several distinct sites on plasminogen, including four or five low-affinity sites and one high-affinity site . The high-affinity site is involved in its binding to fibrin . This interaction prevents the conversion of plasminogen to plasmin, an enzyme responsible for fibrin degradation .
Biochemical Pathways
By inhibiting the activation of plasminogen, Tranexamic Acid-13C2,15N interferes with the normal fibrinolysis process . This results in the preservation and stabilization of the fibrin matrix structure , thereby reducing clot breakdown and controlling bleeding .
Pharmacokinetics
The pharmacokinetics of Tranexamic Acid-13C2,15N involves its absorption, distribution, metabolism, and excretion (ADME). It has an oral bioavailability of 34% . It undergoes minimal metabolism and is primarily eliminated through the kidneys .
Result of Action
The primary result of Tranexamic Acid-13C2,15N’s action is the reduction or prevention of hemorrhagic episodes, especially in the context of hyperfibrinolytic disorders . It is used in the treatment of conditions such as hereditary angioedema, heavy menstrual bleeding, and significant bleeding in the context of hyperfibrinolysis .
Action Environment
The action, efficacy, and stability of Tranexamic Acid-13C2,15N can be influenced by various environmental factors. For instance, the requirement for intravenous administration can limit accessibility to therapy in some situations . Furthermore, the compound’s effectiveness can be affected by the patient’s renal and hepatic function .
Biochemische Analyse
Biochemical Properties
Tranexamic Acid-13C2,15N plays a crucial role in biochemical reactions by inhibiting fibrinolysis. It achieves this by competitively inhibiting the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots . The compound interacts with several biomolecules, including plasminogen, plasmin, and tissue-type plasminogen activator (tPA). By binding to the lysine-binding sites on plasminogen, Tranexamic Acid-13C2,15N prevents its conversion to plasmin, thereby stabilizing the fibrin clot .
Cellular Effects
Tranexamic Acid-13C2,15N influences various cellular processes, particularly those related to hemostasis and wound healing. It affects cell signaling pathways involved in coagulation and fibrinolysis, leading to reduced bleeding and enhanced clot stability . The compound also impacts gene expression by modulating the expression of genes associated with fibrinolysis, such as Timp1 and Col1a1 . Additionally, Tranexamic Acid-13C2,15N can alter cellular metabolism by affecting the availability of plasmin and other related enzymes .
Molecular Mechanism
At the molecular level, Tranexamic Acid-13C2,15N exerts its effects through competitive inhibition of plasminogen activation. The compound binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin . This inhibition reduces the degradation of fibrin clots, thereby promoting hemostasis. Tranexamic Acid-13C2,15N also interacts with other biomolecules, such as tPA, to further inhibit fibrinolysis . These interactions lead to changes in gene expression and enzyme activity, contributing to its antifibrinolytic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tranexamic Acid-13C2,15N can vary over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Over time, its antifibrinolytic effects may diminish due to degradation or changes in cellular function. Long-term studies have shown that Tranexamic Acid-13C2,15N can reduce liver injury and fibrosis in animal models, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Tranexamic Acid-13C2,15N vary with different dosages in animal models. At lower doses, the compound effectively reduces bleeding and stabilizes clots without significant adverse effects . At higher doses, Tranexamic Acid-13C2,15N may cause toxic effects, such as seizures and thrombotic complications . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
Tranexamic Acid-13C2,15N is involved in metabolic pathways related to fibrinolysis. It interacts with enzymes such as plasminogen and tPA to inhibit the breakdown of fibrin clots . The compound’s antifibrinolytic effects are mediated through its competitive binding to the lysine-binding sites on plasminogen, preventing its activation to plasmin . This interaction affects metabolic flux and the levels of metabolites involved in coagulation and fibrinolysis .
Transport and Distribution
Within cells and tissues, Tranexamic Acid-13C2,15N is transported and distributed through various mechanisms. It binds to plasma proteins and is transported via the bloodstream to sites of injury or bleeding . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .
Subcellular Localization
Tranexamic Acid-13C2,15N is localized in various subcellular compartments, including the cytoplasm and extracellular matrix. Its activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for its function in inhibiting fibrinolysis and promoting hemostasis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tranexamsäure-13C2,15N umfasst die Einarbeitung von Kohlenstoff-13- und Stickstoff-15-Isotopen in die molekulare Struktur der Tranexamsäure. Der allgemeine Syntheseweg umfasst folgende Schritte:
Ausgangsmaterial: Die Synthese beginnt mit Cyclohexancarbonsäure.
Isotopenmarkierung: Die Kohlenstoff-13- und Stickstoff-15-Isotope werden durch spezifische chemische Reaktionen eingeführt, die die entsprechenden Atome im Molekül ersetzen.
Endprodukt: Die markierte Verbindung wird gereinigt und charakterisiert, um die korrekte Isotopenzusammensetzung und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von Tranexamsäure-13C2,15N folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren umfasst:
Massensynthese: Es werden große Mengen an Ausgangsmaterialien und Isotopen verwendet.
Optimierung: Die Reaktionsbedingungen werden auf maximale Ausbeute und Reinheit optimiert.
Reinigung: Fortgeschrittene Reinigungstechniken, wie z. B. Chromatographie, werden eingesetzt, um das Endprodukt zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tranexamsäure-13C2,15N unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aminogruppe kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Carboxylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen mit verschiedenen Reagenzien teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Säurechloride oder Sulfonylchloride.
Hauptprodukte:
Oxidation: Bildung entsprechender Oxo-Derivate.
Reduktion: Bildung von Cyclohexanol-Derivaten.
Substitution: Bildung von Amid- oder Sulfonamid-Derivaten.
Wissenschaftliche Forschungsanwendungen
Tranexamsäure-13C2,15N hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als interner Standard in der analytischen Chemie für die Quantifizierung von Tranexamsäure.
Biologie: Einsatz in Studien zu Protein-Interaktionen und Stoffwechselwegen.
Medizin: Einsatz in pharmakokinetischen Studien, um die Verteilung und den Metabolismus von Tranexamsäure zu verstehen.
Industrie: Anwendung in der Qualitätskontrolle und Validierung von analytischen Methoden für die Arzneimittelentwicklung und -produktion.
5. Wirkmechanismus
Tranexamsäure-13C2,15N übt, wie ihr unmarkiertes Gegenstück, seine Wirkung aus, indem es die Aktivierung von Plasminogen zu Plasmin hemmt, einem Schlüsselenzym im fibrinolytischen Weg . Diese Hemmung verhindert den Abbau von Fibrin-Gerinnseln, wodurch Blutungen reduziert werden. Die Verbindung bindet sowohl an Hochspezialisierte als auch an niederaffine Stellen am Plasminogenmolekül und blockiert seine Interaktion mit Fibrin .
Ähnliche Verbindungen:
Aminocapronsäure: Ein weiteres antifibrinolytisches Mittel mit ähnlichem Wirkmechanismus, aber weniger potent als Tranexamsäure.
Cyclocapron-13C2,15N: Eine weitere isotopenmarkierte Version von Tranexamsäure, die für ähnliche Zwecke verwendet wird.
Einzigartigkeit: Tranexamsäure-13C2,15N ist aufgrund ihrer spezifischen Isotopenmarkierung einzigartig, was sie als internen Standard in analytischen Methoden besonders wertvoll macht. Ihre antifibrinolytischen Eigenschaften und die Fähigkeit, die Plasminogenaktivierung zu hemmen, machen sie zu einem wirksamen Mittel zur Blutstillung und unterscheiden sie von anderen ähnlichen Verbindungen .
Vergleich Mit ähnlichen Verbindungen
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent than tranexamic acid.
Cyclocapron-13C2,15N: Another isotopically labeled version of tranexamic acid used for similar purposes.
Uniqueness: Tranexamic Acid-13C2,15N is unique due to its specific isotopic labeling, which makes it highly valuable as an internal standard in analytical methods. Its antifibrinolytic properties and ability to inhibit plasminogen activation make it a potent agent for controlling bleeding, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEQRTZSCIOI-XGOBPNGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[13CH2][15NH2])[13C](=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)
![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)

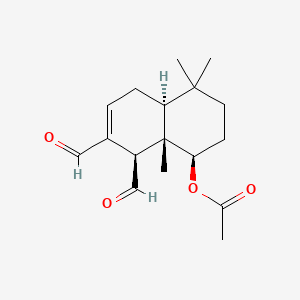


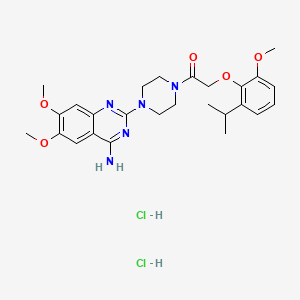
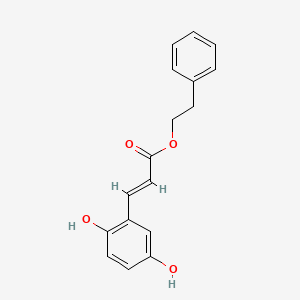
![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)
![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)
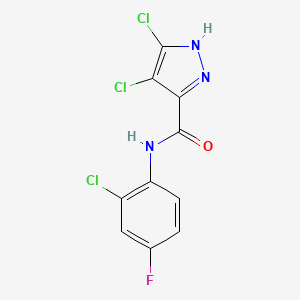
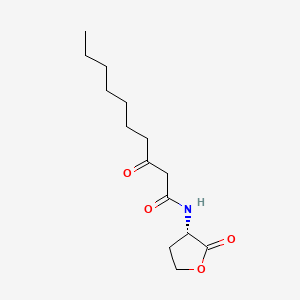
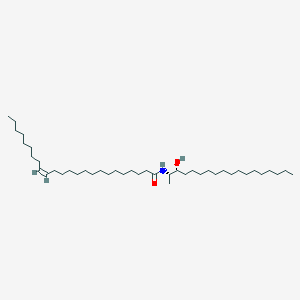
![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)
